molecular formula C21H23N3O3S2 B2454050 N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 687574-33-0

N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2454050
CAS No.: 687574-33-0
M. Wt: 429.55
InChI Key: ZWHWIUHOEZNFRL-UHFFFAOYSA-N
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Description

“N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole-Thioethyl Intermediate: This step involves the reaction of 1H-indole with an appropriate thiol reagent under specific conditions to form the indole-thioethyl intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the pyrrolidin-1-ylsulfonyl group.

    Amidation: Finally, the sulfonylated intermediate undergoes amidation with a benzoyl chloride derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The indole and thioethyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzamide and sulfonyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(2-(1H-indol-3-yl)thioethyl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(2-(1H-indol-3-yl)thioethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

“N-(2-((1H-indol-3-yl)thio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c25-21(22-11-14-28-20-15-23-19-6-2-1-5-18(19)20)16-7-9-17(10-8-16)29(26,27)24-12-3-4-13-24/h1-2,5-10,15,23H,3-4,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHWIUHOEZNFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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